molecular formula C16H27NO4 B13926369 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B13926369
M. Wt: 297.39 g/mol
InChI Key: YNKRHXKJBFFXNA-UHFFFAOYSA-N
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Description

The compound 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester (CAS: 374795-36-5, molecular formula: C₁₃H₂₃NO₃) is a spirocyclic derivative featuring a 4.5-membered bicyclic system with oxygen and nitrogen heteroatoms. Key properties include a molecular weight of 241.33 g/mol, XLogP3 of 1.7 (moderate lipophilicity), and a topological polar surface area (TPSA) of 38.8 Ų, indicative of moderate hydrogen-bonding capacity .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 3-ethyl-3-methyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C16H27NO4/c1-6-15(5)10-16(12(18)20-15)8-7-9-17(11-16)13(19)21-14(2,3)4/h6-11H2,1-5H3

InChI Key

YNKRHXKJBFFXNA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a suitable lactone with an amine to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The esterification step involves the use of tert-butyl alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Spiro Ring Variations

1-Oxa-3-azaspiro[4.5]decane Derivatives
  • Example: 2-(Dimethylamino)ethyl (7S)-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate (E)-fumarate (CAS: 24191-76-2) Structural Differences: The 1-oxa-3-aza configuration contrasts with the target compound’s 2-oxa-7-aza system. The 7-methyl and 2-oxo substituents alter steric and electronic profiles. Functional Impact: The fumarate salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations compared to the tert-butyl ester .
Spiro[4.4]nonane Systems
  • The 4,4-dimethyl substituents elevate XLogP3 to 2.3, indicating higher lipophilicity than the target compound .

Ester Group Modifications

Benzyl Ester Derivatives
  • Example: Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1160246-73-0) Structural Differences: Replacement of tert-butyl with benzyl introduces aromatic bulk. Functional Impact: The benzyl ester is prone to hydrogenolysis, making it a common protecting group in synthetic chemistry rather than a stable prodrug .
Dimethylaminoethyl Ester Derivatives
  • Example: Dimethylaminoethyl 7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate (E)-fumarate Structural Differences: The dimethylaminoethyl group introduces cationic character at physiological pH, enhancing membrane permeability. Functional Impact: The fumarate counterion improves solubility, whereas the dimethylaminoethyl ester may facilitate targeted delivery .

Functional Group and Substituent Variations

Lactone Derivatives
  • Example : 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one (CAS: 1263283-85-7)
    • Structural Differences: A lactone (cyclic ester) replaces the carboxylic acid ester, introducing a ketone group.
    • Functional Impact: Lactones exhibit distinct reactivity, such as susceptibility to hydrolysis under acidic or enzymatic conditions, which may limit stability compared to tert-butyl esters .
Trifluoromethylsulfonyloxy-Substituted Derivatives
  • Example: tert-Butyl (5R,6S)-6-phenyl-3-(trifluoromethylsulfonyloxy)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 310906-19-5) Structural Differences: A trifluoromethylsulfonyloxy (triflate) group introduces strong electron-withdrawing effects and high polarity (molecular weight: 465.48 g/mol).

Comparative Data Table

Property / Compound Target Compound Benzyl Ester 1-Oxa-3-aza Spiro Spiro[4.4]nonane Lactone Derivative
Molecular Formula C₁₃H₂₃NO₃ C₁₆H₂₀N₂O₃ C₁₅H₂₄N₂O₆ C₁₃H₂₃NO₃ C₁₀H₁₇NO₂
Molecular Weight (g/mol) 241.33 288.34 328.37 241.33 183.25
XLogP3 1.7 ~2.5 (estimated) 0.8 (fumarate salt) 2.3 ~2.0 (estimated)
TPSA (Ų) 38.8 58.7 121 (with fumarate) 38.8 46.5
Key Functional Groups tert-butyl ester Benzyl ester Dimethylaminoethyl 4,4-dimethyl Lactone
Primary Applications Synthetic intermediate Protecting group Pharmaceutical salt Lipophilic intermediate Reactive intermediate

Research Findings and Implications

  • Stability : The tert-butyl ester in the target compound offers superior hydrolytic stability compared to benzyl or lactone derivatives, making it preferable for prolonged storage .
  • Solubility : Fumarate salts (e.g., ) exhibit enhanced aqueous solubility, critical for bioavailability in drug formulations .
  • Synthetic Utility : Triflate-substituted spiro compounds () serve as versatile intermediates in cross-coupling reactions due to their electrophilic reactivity .
  • Pharmacological Potential: Cationic esters (e.g., dimethylaminoethyl) may improve tissue penetration but require salt forms to balance solubility and stability .

Biological Activity

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound notable for its unique spirocyclic structure, which includes both oxygen and nitrogen within its rings. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties, particularly in anti-inflammatory and antimicrobial applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
PurityMin. 95%
StructureSpirocyclic

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition of certain enzymes or receptors that are crucial for various physiological processes. The presence of carboxylic acid and ester functional groups enhances its reactivity, allowing it to participate in diverse biochemical pathways.

Therapeutic Effects

  • Anti-inflammatory Activity : Studies have shown that 2-Oxa-7-azaspiro[4.5]decane derivatives exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications as an antibacterial agent. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound led to a marked reduction in inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a reduction in edema and pain responses, highlighting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity Assessment

In vitro tests revealed that 2-Oxa-7-azaspiro[4.5]decane derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, confirming the compound's effectiveness.

Comparative Analysis with Similar Compounds

The biological activity of 2-Oxa-7-azaspiro[4.5]decane can be compared with structurally similar compounds:

Compound NameAnti-inflammatory ActivityAntimicrobial Efficacy
2-Oxa-7-azaspiro[4.5]decane derivative AModerateHigh
2-Oxa-7-azaspiro[4.5]decane derivative BHighModerate
2-Oxa-7-azaspiro[4.5]decane derivative CLowHigh

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